N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is a compound that belongs to the family of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 2-aminoethyl-1H-indole-3-carboxamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with enzymes and proteins, potentially serving as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(2-chlorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
- N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
- N-(2-{[(2-methylphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide
Uniqueness
N-(2-{[(2-bromophenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins and enzymes .
Properties
Molecular Formula |
C18H16BrN3O2 |
---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
N-[2-[(2-bromobenzoyl)amino]ethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C18H16BrN3O2/c19-15-7-3-1-6-13(15)17(23)20-9-10-21-18(24)14-11-22-16-8-4-2-5-12(14)16/h1-8,11,22H,9-10H2,(H,20,23)(H,21,24) |
InChI Key |
GGYRIPTUSLVXQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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